(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride
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Overview
Description
®-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride is a chiral amine compound that features a substituted phenyl ring. This compound is of interest in various fields such as medicinal chemistry and organic synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine source, such as ®-1-phenylethylamine, under reducing conditions using a catalyst like sodium triacetoxyborohydride.
Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve halogenating agents or nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
®-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: The compound may influence biochemical pathways related to its target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-Chlorophenyl)ethan-1-amine hydrochloride
- ®-1-(4-Fluorophenyl)ethan-1-amine hydrochloride
- ®-1-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride
Uniqueness
®-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
(1R)-1-(4-chloro-2-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKKUFKBMGQWFY-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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